4-Propoxy-2,3-dihydro-1H-indene is an organic compound characterized by a propoxy group attached to the indene structure. It is classified under the category of indene derivatives, which are known for their diverse applications in chemical synthesis and materials science. The compound's molecular formula is , and it has a molecular weight of approximately 190.24 g/mol. This compound is also referenced by its CAS Registry Number 820238-22-0, which helps in identifying it in chemical databases.
The synthesis of 4-Propoxy-2,3-dihydro-1H-indene typically involves several key steps:
These methods can be adapted for industrial production, where continuous flow reactors might enhance efficiency and yield.
The structure of 4-Propoxy-2,3-dihydro-1H-indene can be represented as follows:
The InChI key for this compound is JOLATUKXGRYKCK-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases. The canonical SMILES notation is CCCOC1=C2CCCC2=C(C=C1)C=O, indicating the arrangement of atoms and bonds within the molecule.
4-Propoxy-2,3-dihydro-1H-indene can undergo various chemical reactions due to its functional groups:
These reactions highlight the versatility of 4-Propoxy-2,3-dihydro-1H-indene in synthetic organic chemistry.
The mechanism of action for compounds like 4-Propoxy-2,3-dihydro-1H-indene often involves interactions at a molecular level with biological targets. While specific data on this compound's biological activity may be limited, similar indene derivatives have been studied for their potential pharmacological effects:
Further research would be necessary to elucidate detailed mechanisms specific to this compound.
Some calculated properties include:
| Property | Value |
|---|---|
| Molecular Weight | 190.24 g/mol |
| LogP | Approximately 3.0 |
4-Propoxy-2,3-dihydro-1H-indene has potential applications in various fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: